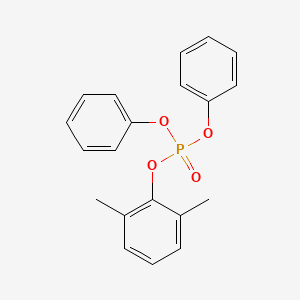
Diphenyl 2,6-dimethylphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl 2,6-dimethylphenyl phosphate is an organophosphorus compound with the molecular formula C20H19O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two phenyl groups and a 2,6-dimethylphenyl group attached to a phosphate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl 2,6-dimethylphenyl phosphate typically involves the reaction of phosphorus oxychloride with phenol and 2,6-dimethylphenol in the presence of a catalyst. The reaction proceeds through the formation of phosphoryl chloride intermediates, which then react with the phenolic compounds to form the desired phosphate ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the production of a high-purity product. The final product is purified through techniques such as distillation and recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl 2,6-dimethylphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various phosphoric acid esters, phosphine derivatives, and substituted phenyl phosphates .
Aplicaciones Científicas De Investigación
Diphenyl 2,6-dimethylphenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of diphenyl 2,6-dimethylphenyl phosphate involves its interaction with various molecular targets and pathways. For example, it has been found to activate estrogen receptors, leading to changes in gene expression and cellular responses. This activation can interfere with normal biological processes, such as liver development and reproductive functions .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,6-dimethylphenyl) phosphate: Another organophosphorus compound with similar flame retardant properties.
Resorcinol-bis(di-2,6-dimethylphenyl phosphate): Used in similar applications but with different structural properties
Uniqueness
Diphenyl 2,6-dimethylphenyl phosphate is unique due to its specific combination of phenyl and 2,6-dimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
23666-94-6 |
|---|---|
Fórmula molecular |
C20H19O4P |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl) diphenyl phosphate |
InChI |
InChI=1S/C20H19O4P/c1-16-10-9-11-17(2)20(16)24-25(21,22-18-12-5-3-6-13-18)23-19-14-7-4-8-15-19/h3-15H,1-2H3 |
Clave InChI |
YZXCXQOZLZRKHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


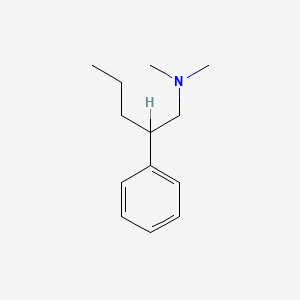

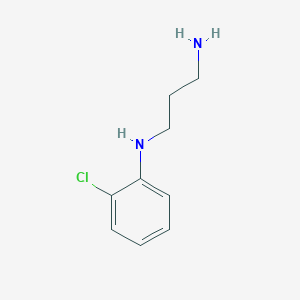
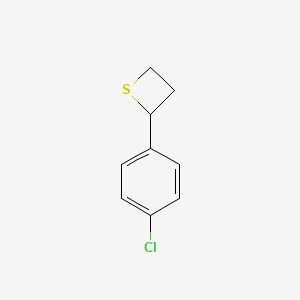
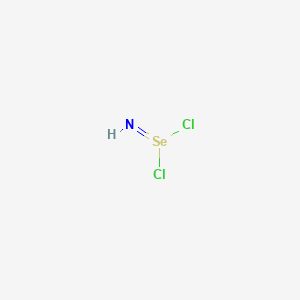
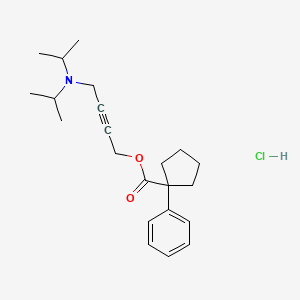

![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
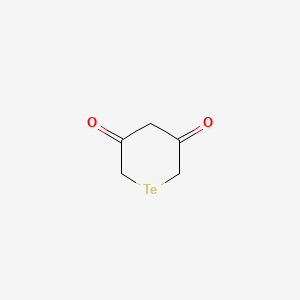
![(1E)-1-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)-N-(4-methylphenyl)propan-2-imine](/img/structure/B14691275.png)
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)



